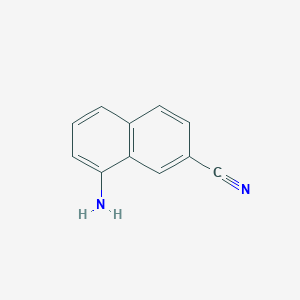

8-Aminonaphthalene-2-carbonitrile

CAS No.: 73399-93-6

Cat. No.: VC15997094

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73399-93-6 |

|---|---|

| Molecular Formula | C11H8N2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 8-aminonaphthalene-2-carbonitrile |

| Standard InChI | InChI=1S/C11H8N2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,13H2 |

| Standard InChI Key | UOHKMUCDRXPZLH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#N)C(=C1)N |

Introduction

8-Aminonaphthalene-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . It is also known by other names such as 1-amino-7-cyanonaphthalene and 8-amino-2-naphthalenecarbonitrile . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes both an amino group and a cyano group attached to a naphthalene ring.

Synthesis and Preparation

While specific synthesis methods for 8-Aminonaphthalene-2-carbonitrile are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. For example, naphthalene derivatives can be synthesized through diazotization and Sandmeyer reactions, as seen in the synthesis of 8-halonaphthalene-1-carbonitriles . These methods typically involve the conversion of amines into diazonium salts, followed by substitution reactions to introduce the desired functional groups.

Applications and Research Findings

The applications of 8-Aminonaphthalene-2-carbonitrile are not extensively documented, but compounds with similar structures are often explored for their potential in medicinal chemistry and materials science. The presence of both an amino and a cyano group provides opportunities for further functionalization, which can be useful in designing molecules with specific biological activities or physical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume